molecular formula C14H18N2O5S B2972100 methyl 2-(N-methyl-1-(methylsulfonyl)azetidine-3-carboxamido)benzoate CAS No. 1428363-64-7

methyl 2-(N-methyl-1-(methylsulfonyl)azetidine-3-carboxamido)benzoate

Cat. No. B2972100
CAS RN: 1428363-64-7
M. Wt: 326.37
InChI Key: QIOWLZZBWSTLCS-UHFFFAOYSA-N
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Description

“Methyl 2-(N-methyl-1-(methylsulfonyl)azetidine-3-carboxamido)benzoate” is a chemical compound with the molecular formula C14H18N2O5S. It is categorized as a precursor in the synthesis of various synthetic cannabinoids .


Synthesis Analysis

Azetidines, which are four-membered heterocycles, are important in organic synthesis and medicinal chemistry . The synthesis of azetidines can be accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines can also occur under microwave irradiation .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: O=C(NC@H=O)C©©C)C1=NNC2=C1C=CC=C2 .


Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . The photochemical [2 + 2] cycloaddition reaction is a powerful tool for the construction of four-membered carbocyclic and heterocyclic organic compounds .


Physical And Chemical Properties Analysis

This compound is a crystalline solid with a molecular weight of 326.37. It is soluble in DMF (12.5 mg/ml), DMSO (10 mg/ml), and Ethanol (3 mg/ml) .

Scientific Research Applications

Synthetic Applications and Importance in Medicinal Chemistry

Methyl-2-formyl benzoate is noted for its versatility as a bioactive precursor in organic synthesis, exhibiting a range of pharmacological activities including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. It serves as a significant structure and an excellent precursor for new bioactive molecule development due to its synthetic versatility and its role in the preparation of medical products (Farooq & Ngaini, 2019).

Chiral sulfinamides have been identified as crucial chiral auxiliaries in the stereoselective synthesis of amines and their derivatives, particularly tert-butanesulfinamide , which is extensively used for asymmetric N-heterocycle synthesis via sulfinimines. This methodology allows for the creation of structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are important in natural products and therapeutic compounds (Philip et al., 2020).

Antioxidant Capacity and Chemical Reactivity

The review on ABTS/PP Decolorization Assay of antioxidant capacity explores reaction pathways of antioxidants, particularly highlighting the specific reactions such as coupling that might bias comparisons between antioxidants. Although ABTS-based assays are recommended with reservations, they are crucial for tracking changes in antioxidant systems during storage and processing (Ilyasov et al., 2020).

Environmental and Biodegradation Studies

Research on polyfluoroalkyl chemicals addresses their environmental biodegradability, highlighting the importance of understanding microbial degradation pathways and the half-lives of precursors. This knowledge is essential for evaluating the environmental fate and effects of these chemicals, suggesting a need for further studies on biodegradation, environmental monitoring, and ecotoxicological assessment (Liu & Avendaño, 2013).

Future Directions

Azetidines are being used as motifs in drug discovery, polymerization, and chiral templates . The review on the synthesis, reactivity, and application of azetidines highlights the most recent advances, trends, and future directions .

properties

IUPAC Name

methyl 2-[methyl-(1-methylsulfonylazetidine-3-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5S/c1-15(12-7-5-4-6-11(12)14(18)21-2)13(17)10-8-16(9-10)22(3,19)20/h4-7,10H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIOWLZZBWSTLCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1C(=O)OC)C(=O)C2CN(C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-(N-methyl-1-(methylsulfonyl)azetidine-3-carboxamido)benzoate

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